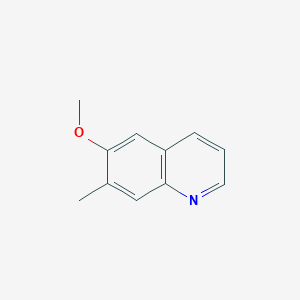

6-Methoxy-7-methylquinoline

Vue d'ensemble

Description

6-Methoxy-7-methylquinoline is a compound with the molecular weight of 173.21 . It is a white to brown solid . The IUPAC name for this compound is 7-methoxy-6-methylquinoline .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in both academia and industry . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis

The InChI code for this compound is1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 173.21 . The storage temperature is +4°C .Applications De Recherche Scientifique

Quantum Entanglement and Medical Diagnosis

6-Methoxy-7-methylquinoline derivatives have been studied for their potential in the quantum entanglement dynamics, particularly for the diagnosis of human cancer cells, tissues, and tumors. An analytical model has been developed to analyze the interaction between a complex derivative of this compound and a two-mode field, providing insights into the degree of entanglement, which can be crucial for medical diagnostics (Alireza, Jennifer, & Angela, 2019).

Tubulin Polymerization Inhibition

This compound is a moiety in compounds that have been found to inhibit tubulin polymerization, targeting the colchicine site. These compounds show promise as antitumor agents due to their ability to disrupt microtubule formation and induce cell cycle arrest. Notably, some derivatives exhibit high in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding (Wang et al., 2014).

Fluorescence Probing and Molecular Encapsulation

The interaction of this compound derivatives with cucurbit[7]uril has been studied for its potential in fluorescence probing. The formation of a stable inclusion complex significantly alters the fluorescence kinetics, making these compounds useful probes for studying molecular encapsulation phenomena (Miskolczy et al., 2014).

Novel Tumor-Vascular Disrupting Agents

Compounds featuring the this compound scaffold have been identified as novel tumor-vascular disrupting agents (tumor-VDAs). They exhibit high antiproliferative activity, disrupt tumor vasculature, and induce apoptosis. These properties make them significant leads in anticancer drug development (Cui et al., 2017).

Fluorescent Halide Sensing

This compound derivatives have been synthesized and characterized for their use as fluorescent halide-sensitive probes. These compounds offer potential in physiological measurements, such as determining intracellular chloride levels (Geddes et al., 2001).

Antimicrobial Activities

Derivatives of this compound have been explored for their antimicrobial properties. Some compounds have shown moderate to strong antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Thomas et al., 2010).

Mécanisme D'action

Target of Action

6-Methoxy-7-methylquinoline is a derivative of quinoline, which is known to target bacterial enzymes like DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolines, including this compound, interact with their targets (DNA gyrase and DNA topoisomerase IV) and stabilize a covalent enzyme-DNA complex where the DNA is cleaved in both strands . This interaction disrupts the supercoiling process essential for bacterial DNA replication, leading to cell death .

Biochemical Pathways

It’s known that quinolines interfere with the dna supercoiling process, which is a critical step in bacterial dna replication . This disruption can lead to cell death and is a very effective way of killing bacteria .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth through the disruption of DNA replication . By stabilizing the covalent enzyme-DNA complex and causing DNA cleavage, the compound effectively leads to bacterial cell death .

Propriétés

IUPAC Name |

6-methoxy-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-10-9(4-3-5-12-10)7-11(8)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLMLHLAFLKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467219-83-6 | |

| Record name | 6-methoxy-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2787258.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2787261.png)

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate](/img/structure/B2787270.png)

![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2787275.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2787276.png)

![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2787280.png)